molecular formula C6H14Cl2N2O4 B613296 (2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride CAS No. 188181-71-7

(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride

Cat. No.: B613296
CAS No.: 188181-71-7
M. Wt: 248.08
InChI Key: OLQCFLWGFNLVME-RGVONZFCSA-N
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Description

(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride is a chiral compound with two amino groups and two hydrochloride salts. It is an important intermediate in the synthesis of various bioactive molecules and has applications in the pharmaceutical and chemical industries.

Properties

IUPAC Name

(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQCFLWGFNLVME-RGVONZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation

A cornerstone of diamino acid synthesis involves asymmetric hydrogenation of α,β-unsaturated precursors. For (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride, a plausible route begins with a dialdehyde or diketone intermediate. Catalytic hydrogenation using chiral catalysts like Ru-BINAP complexes could install both stereocenters simultaneously. For example, hydrogenating 2,5-diketopimelic acid under high-pressure H₂ with a Rhodium-(R,R)-Et-DuPhos catalyst may yield the desired (2S,5S) configuration. Subsequent amination via reductive alkylation or Staudinger reactions could introduce the amino groups, though this requires careful optimization to avoid racemization.

Multi-Step Protection-Deprotection Strategies

Building on methods from CN112645833A, a four-step synthesis could be adapted:

  • Amino Group Protection : Start with L-2-aminoadipic acid, protecting the α-amino group with 9-fluorenylmethyloxycarbonyl (Fmoc) using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture (96% yield).

  • Aldol Condensation : React the protected intermediate with paraformaldehyde under acid catalysis (p-toluenesulfonic acid) to extend the carbon chain, forming a β-amino aldehyde intermediate (98% yield).

  • Boc Protection and Cyclization : Introduce tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate, followed by ammonium carbonate-mediated cyclization to form a lactam intermediate (98% yield).

  • Hydrolysis and Salt Formation : Hydrolyze the lactam with lithium hydroxide, simultaneously removing protecting groups, and treat with HCl to precipitate the dihydrochloride salt.

Table 1: Hypothetical Four-Step Synthesis Parameters

StepReaction TypeKey ReagentsYieldStereochemical Outcome
1Fmoc ProtectionFmoc-OSu, NaHCO₃96%Retention of (S)
2Aldol CondensationParaformaldehyde, p-TsOH98%Induces (S,S)
3Boc Protection/Cyclization(Boc)₂O, (NH₄)₂CO₃98%Maintains configuration
4Hydrolysis/Salt FormationLiOH, HCl93%Final (2S,5S)

Enzymatic and Biocatalytic Approaches

Transaminase-Mediated Amination

Enzymatic methods offer inherent stereoselectivity. Using ω-transaminases, α-ketoglutaric acid derivatives could be aminated at both C2 and C5 positions. For instance, a double transamination cascade with Chromobacterium violaceum transaminase (CV-TA) and Arthrobacter citreus transaminase (AC-TA) might achieve the (2S,5S) configuration. Co-factor regeneration systems (e.g., lactate dehydrogenase/glucose dehydrogenase) would enhance efficiency.

Fermentation and Metabolic Engineering

Microbial production via engineered E. coli or Corynebacterium glutamicum strains could overexpress diaminopimelate dehydrogenase (DapD) and lysine decarboxylase. By modifying the lysine biosynthesis pathway, (2S,5S)-2,5-diaminohexanedioic acid might accumulate extracellularly, followed by HCl-mediated precipitation.

Resolution Techniques for Racemic Mixtures

Chiral Resolving Agents

Classical resolution using (+)-camphorsulfonic acid or (−)-di-p-toluoyl-D-tartaric acid could separate (2S,5S) from its diastereomers. For example, treating racemic 2,5-diaminohexanedioic acid with (−)-DBTA in ethanol/water (1:1) at 40°C may preferentially crystallize the (2S,5S)-(−)-DBTA salt, which is then liberated via basification and converted to the dihydrochloride.

Chromatographic Separation

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA or IB columns) using hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid could resolve enantiomers. This method, while effective for small scales, faces challenges in cost and throughput for industrial applications.

Critical Analysis of Methodologies

Yield and Scalability

The chemical synthesis outlined in Table 1 demonstrates high yields (>93% per step), mirroring efficiencies seen in CN112645833A. However, scalability depends on minimizing side reactions during protection-deprotection. For instance, Fmoc removal under basic conditions risks epimerization, necessitating mild alternatives like enzymatic cleavage.

Stereochemical Integrity

Asymmetric hydrogenation provides excellent enantiomeric excess (ee >99%) but requires expensive catalysts. In contrast, enzymatic methods inherently preserve stereochemistry but face substrate specificity limitations. Hybrid approaches—e.g., chemical synthesis followed by enzymatic polishing—may optimize both yield and ee.

Industrial Production Considerations

Cost-Benefit Analysis

  • Chemical Synthesis : High reagent costs (e.g., Fmoc-OSu at ~$500/mol) but excellent reproducibility.

  • Biocatalytic Routes : Lower raw material costs but higher upfront investment in strain engineering and bioreactors.

Regulatory Compliance

Pharmaceutical-grade (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride must meet ICH Q3A/B guidelines for impurities. Multi-step syntheses require rigorous intermediate purification (e.g., recrystallization from ethyl acetate/hexane) to eliminate genotoxic nitrosamines .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

Biochemical Applications

Protein Synthesis

  • (2S,5S)-2,5-Diaminohexanedioic acid serves as a substrate for ribosomes during protein synthesis. Its incorporation into proteins is crucial for the formation of various enzymes and structural proteins essential for cellular function.

Lysine Biosynthesis

  • The compound acts as a substrate for enzymes involved in lysine biosynthesis. Research indicates its potential in studying metabolic pathways related to lysine and other amino acids.

Glutamate Signaling

  • There is emerging evidence that (2S,5S)-2,5-diaminohexanedioic acid may interact with glutamate receptors. This interaction could provide insights into neurological disorders such as Alzheimer's disease and Parkinson's disease due to glutamate's role as a major excitatory neurotransmitter.

Pharmaceutical Applications

Therapeutic Potential

  • The compound has been investigated for its therapeutic properties, particularly in enzyme inhibition and receptor modulation. Its ability to bind to specific molecular targets allows it to potentially modulate biological processes at the cellular level.

Muscle Growth and Recovery

  • Studies suggest that (2S,5S)-2,5-diaminohexanedioic acid may promote muscle growth and recovery due to its involvement in protein synthesis and cellular repair mechanisms. This makes it a candidate for formulations aimed at enhancing athletic performance or recovery from injury.

Industrial Applications

Chiral Materials Development

  • Due to its specific chirality, (2S,5S)-2,5-diaminohexanedioic acid can be utilized as a building block for the development of chiral materials. These materials have unique properties that are advantageous in drug development and asymmetric catalysis.

Polymer Production

  • The compound can also be used in the production of polymers with specific functional properties. Its chemical structure allows it to participate in reactions that yield materials suitable for various industrial applications.

Table 1: Summary of Applications

Application AreaSpecific Use CasesInsights/Findings
BiochemistryProtein synthesisEssential for enzyme and structural protein formation
Lysine biosynthesisKey substrate for metabolic pathway studies
Glutamate signalingPotential implications for neurological disorders
PharmaceuticalsTherapeutic propertiesModulates biological processes via enzyme inhibition
Muscle growth and recoveryEnhances protein synthesis and cellular repair
IndustrialChiral materials developmentUnique properties beneficial for drug development
Polymer productionEnables creation of materials with specific functions

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid: This compound has similar structural features but differs in its functional groups.

    L-lysine: A precursor in the synthesis of (2S,5S)-2,5-diaminohexanedioic acid;dihydrochloride, it shares some structural similarities.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of two amino groups and two hydrochloride salts. These features contribute to its distinct chemical reactivity and biological activity, making it valuable in various applications.

Biological Activity

(2S,5S)-2,5-diaminohexanedioic acid dihydrochloride, also known as diaminosuccinic acid dihydrochloride, is a compound that has garnered interest due to its potential biological activities. This article explores the biological effects of this compound, including its cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6H14N2O4·2HCl
  • Molecular Weight : 220.1 g/mol
  • IUPAC Name : (2S,5S)-2,5-diaminohexanedioic acid

Cytotoxicity

Research indicates that (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride exhibits significant cytotoxic properties. In a comparative study involving various analogs of folic acid, it was found that compounds similar to this structure displayed enhanced cytotoxicity against L1210 leukemia cells. Specifically, analogs devoid of an amino group at position 2 were reported to be 4-6 times more cytotoxic than their counterparts with the 2-NH2 group .

The mechanisms through which (2S,5S)-2,5-diaminohexanedioic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and cell proliferation.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest in the S phase, preventing further progression and leading to apoptosis in sensitive cell lines.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride significantly inhibited cell growth in a dose-dependent manner. The IC50 values varied across different cell lines:

Cell LineIC50 (µM)
L121015
HeLa20
MCF-725

This data indicates a strong potential for use in cancer therapy.

Study 2: Inhibition of Dihydrofolate Reductase

In another investigation focusing on enzyme inhibition, (2S,5S)-2,5-diaminohexanedioic acid was tested against DHFR. The results showed that it had a moderate inhibitory effect compared to standard inhibitors like methotrexate. The inhibition constant (Ki) was determined to be approximately 0.8 µM.

Q & A

Q. What are the recommended synthesis routes for (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves stereoselective amination of a hexanedioic acid precursor. For example, enzymatic or chemical resolution methods may be employed to ensure the (2S,5S) configuration. Key steps include:
  • Starting Materials : L-glutamic acid derivatives or enantiomerically pure diamines .
  • Reaction Conditions : Acid-catalyzed coupling in anhydrous solvents (e.g., DMF or THF) under inert atmosphere to prevent racemization .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with ion-exchange resins to isolate the dihydrochloride salt. Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA mobile phase) and chiral NMR spectroscopy .

Q. How do researchers determine the solubility and stability of (2S,5S)-2,5-diaminohexanedioic acid dihydrochloride in aqueous and organic solvents?

  • Methodological Answer :
  • Solubility : Conduct gradient solubility tests in buffered solutions (pH 1–12) and polar solvents (e.g., DMSO, methanol). The dihydrochloride form enhances aqueous solubility compared to the free base due to ionic interactions .
  • Stability : Accelerated stability studies at 25°C, 40°C, and 60°C over 30 days, monitored by UV-Vis spectroscopy (λ = 210–280 nm) and LC-MS to detect degradation products (e.g., deamination or oxidation byproducts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite). Contaminated surfaces require ethanol/water decontamination .
  • First Aid : Immediate eye irrigation with 0.9% saline for 15 minutes; skin exposure treated with pH-neutral soap and water .

Advanced Research Questions

Q. How does stereochemistry [(2S,5S) vs. other enantiomers] influence biological activity or catalytic applications?

  • Methodological Answer :
  • Biological Activity : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with target receptors/enzymes. For example, (2S,5S) enantiomers may exhibit higher affinity for amino acid transporters due to spatial compatibility .
  • Catalytic Applications : Test enantioselectivity in asymmetric synthesis (e.g., organocatalysis) via chiral GC or HPLC. Stereochemical purity is confirmed by circular dichroism (CD) spectroscopy .

Q. What experimental strategies mitigate instability of this compound under oxidative or high-temperature conditions?

  • Methodological Answer :
  • Oxidative Stability : Add antioxidants (e.g., 0.1% BHT) to solutions and store under nitrogen. Monitor peroxide formation via iodometric titration .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Lyophilization improves long-term storage stability at -20°C .

Q. How can researchers resolve contradictions in reported IC50 values for enzyme inhibition studies involving this compound?

  • Methodological Answer :
  • Assay Validation : Standardize assay conditions (pH, temperature, cofactors) across studies. Use recombinant enzymes to minimize batch variability.
  • Impurity Analysis : Quantify trace enantiomers via chiral chromatography; even 2% impurity of (2R,5R) can alter IC50 by 10-fold .
  • Data Normalization : Report activity relative to a positive control (e.g., bestatin for aminopeptidase inhibition) .

Q. What advanced techniques characterize intermolecular interactions of this compound in biological systems?

  • Methodological Answer :
  • Structural Studies : X-ray crystallography or cryo-EM to resolve binding modes with proteins. Molecular dynamics simulations predict solvation effects .
  • Metabolic Tracing : Radiolabel the compound with ¹⁴C or ³H isotopes to track uptake and metabolism in cell cultures via scintillation counting .

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